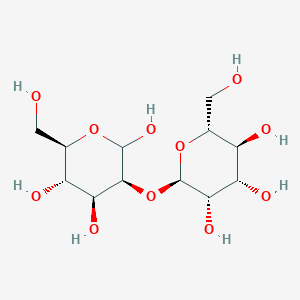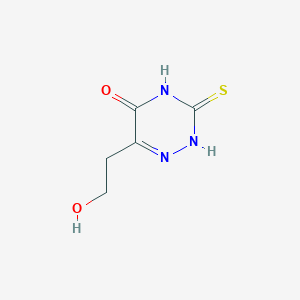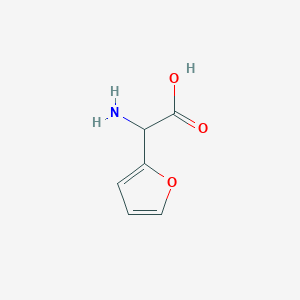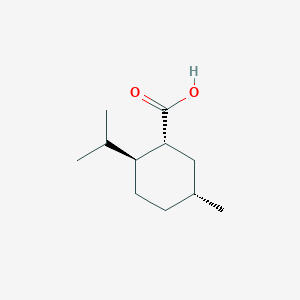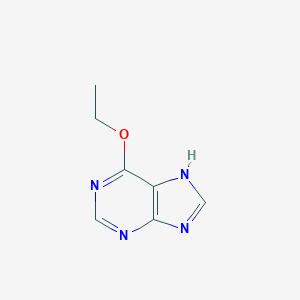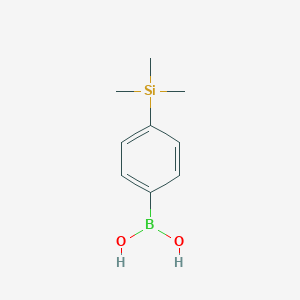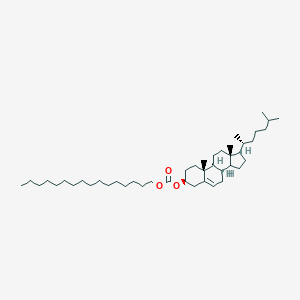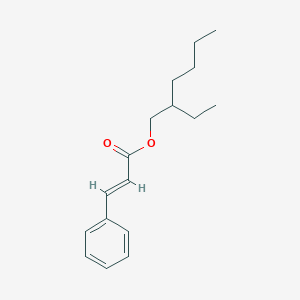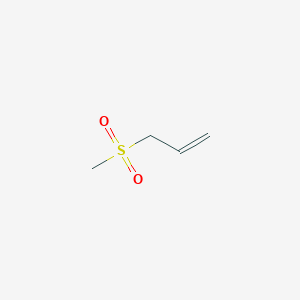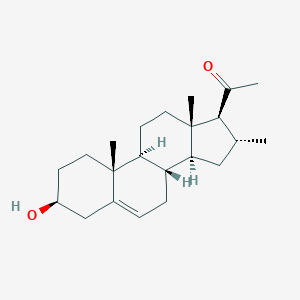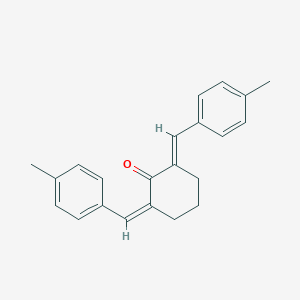
2-Phenoxy-naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-naphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-Phenoxy-naphthalene is not well understood. However, it is believed that it binds to metal ions and forms a complex, which results in a change in fluorescence intensity. The exact mechanism of this process is still under investigation.
Biochemische Und Physiologische Effekte
2-Phenoxy-naphthalene has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not considered harmful to humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Phenoxy-naphthalene is its high selectivity and sensitivity towards metal ions. It is also relatively easy to synthesize and can be used in a wide range of applications. However, one of the main limitations is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research of 2-Phenoxy-naphthalene. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential applications in the field of catalysis. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of 2-Phenoxy-naphthalene.
Synthesemethoden
The synthesis of 2-Phenoxy-naphthalene involves the reaction of 2-naphthol with phenyl magnesium bromide in the presence of a catalyst. The reaction yields 2-Phenoxy-naphthalene as a white crystalline solid with a melting point of 75-77°C.
Wissenschaftliche Forschungsanwendungen
2-Phenoxy-naphthalene has been extensively used in scientific research due to its potential applications in various fields. It is primarily used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and iron. It has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and as a building block for the synthesis of other organic compounds.
Eigenschaften
CAS-Nummer |
19420-29-2 |
|---|---|
Produktname |
2-Phenoxy-naphthalene |
Molekularformel |
C16H12O |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
2-phenoxynaphthalene |
InChI |
InChI=1S/C16H12O/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H |
InChI-Schlüssel |
IYDAQAZENRCVOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



